PNP Catalytic Efficiency: N7Ino Exhibits a 5,000-Fold Lower Vmax/Km than Inosine with Human Erythrocyte PNP
The pseudo-first-order rate constant (Vmax/Km) for phosphorolysis of 7-beta-D-ribofuranosylhypoxanthine (N7Ino) by human erythrocyte PNP was measured at 0.02% that of the natural substrate inosine [1]. This represents an approximately 5,000-fold reduction in catalytic efficiency when the ribose attachment is shifted from N9 to N7 of the hypoxanthine ring. The corresponding value for the guanine analog N7Guo was 0.08% of inosine, indicating that N7Ino is the poorest PNP substrate among the N7-ribosides tested [1].
| Evidence Dimension | PNP catalytic efficiency (Vmax/Km) for phosphorolysis |
|---|---|
| Target Compound Data | Vmax/Km = 0.02% of inosine (human erythrocyte PNP) |
| Comparator Or Baseline | Inosine (N9-isomer): Vmax/Km set as 100% reference (human erythrocyte PNP) |
| Quantified Difference | 5,000-fold lower catalytic efficiency (0.02% vs. 100%) |
| Conditions | Human erythrocyte purine nucleoside phosphorylase; phosphorolysis assay; pH and temperature as described in Bzowska et al. (1994) |
Why This Matters
This extreme catalytic discrimination confirms that N7Ino is not merely a slower substrate but occupies a fundamentally different kinetic landscape, making it a uniquely informative probe for PNP active-site topology and transition-state studies where inosine would be turned over too rapidly to resolve mechanistic details.
- [1] Bzowska A, Kulikowska E, Shugar D. Purine nucleoside phosphorylase: inhibition by purine N(7)- and N(9)-acyclonucleosides; and substrate properties of 7-beta-D-ribofuranosylguanine and 7-beta-D-ribofuranosylhypoxanthine. Biochem Pharmacol. 1994 Aug 30;48(5):937-47. PMID: 8093106. View Source
